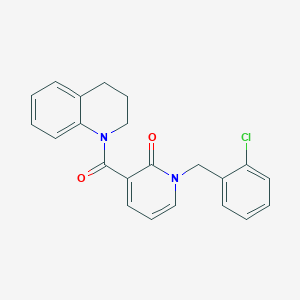

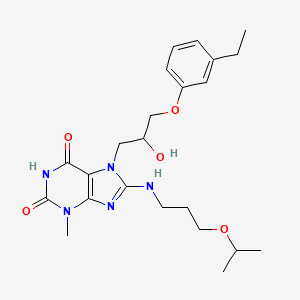

![molecular formula C20H17N7S B2576993 3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-94-5](/img/structure/B2576993.png)

3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several heterocyclic rings, including a triazolothiadiazole system . This system is essentially planar and makes dihedral angles with the planes of the oxazole and phenyl rings .

Molecular Structure Analysis

The molecular structure of the compound is characterized by a planar triazolothiadiazole system . This system makes dihedral angles with the planes of the oxazole and phenyl rings .

Scientific Research Applications

Anticancer Activity

A notable application of related compounds, such as fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, is in anticancer research. These compounds have demonstrated moderate to good antiproliferative potency against various cancerous cell lines including human breast cancer, human osteosarcoma, and human myeloid leukemia. For example, specific derivatives showed higher antiproliferative activity, indicating potential in the development of anticancer drugs (Chowrasia et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Another significant application is the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). A study on condensed-bicyclic triazolo-thiadiazoles revealed their effectiveness as PTP1B inhibitors. The lead compound in this study showed efficacy against human hepatoma cells, inhibited cell invasion, and decreased neovasculature in certain models, positioning these compounds as potential therapeutic drug-seeds (Baburajeev et al., 2015).

Antimicrobial Activity

Triazolo-thiadiazoles have also been explored for their antimicrobial properties. For instance, novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties showed promising antimicrobial activities against various Gram-positive and Gram-negative bacterial strains. These findings suggest the potential use of these compounds in the development of new antimicrobial agents (Idrees et al., 2019).

Synthesis Techniques

Research into the synthesis techniques of these compounds is also significant. For example, the microwave-assisted synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles presents environmentally friendly procedures with short reaction times, which could be beneficial for industrial-scale production (Zhao Gui-fang, 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad spectrum of activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name |

3-benzyl-6-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7S/c1-13-7-6-10-16(11-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOXAPCDLMNXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

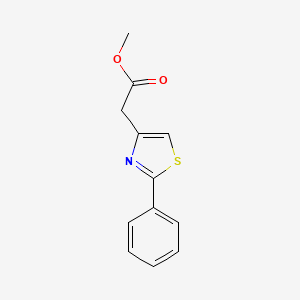

![2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576918.png)

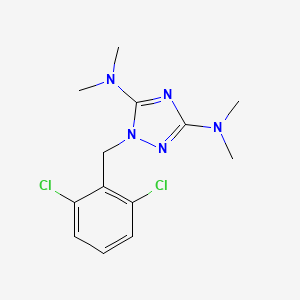

![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)

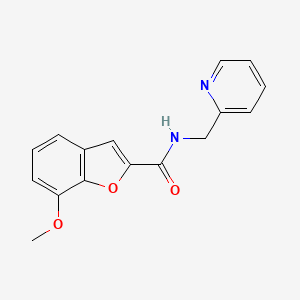

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)